molecular formula C13H22N2O2 B2775402 {3-[4-(Aminomethyl)-2-methoxyphenoxy]propyl}dimethylamine CAS No. 938138-39-7

{3-[4-(Aminomethyl)-2-methoxyphenoxy]propyl}dimethylamine

Cat. No.: B2775402
CAS No.: 938138-39-7
M. Wt: 238.331
InChI Key: KPBKPNYPFUQBAD-UHFFFAOYSA-N
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Description

{3-[4-(Aminomethyl)-2-methoxyphenoxy]propyl}dimethylamine is an organic compound with the molecular formula C13H22N2O2 and a molecular weight of 238.331 g/mol. This compound features a dimethylamine group attached to a propyl chain, which is further connected to a phenoxy group substituted with an aminomethyl and a methoxy group. It is used in various chemical and biological applications due to its unique structure and reactivity.

Preparation Methods

The synthesis of {3-[4-(Aminomethyl)-2-methoxyphenoxy]propyl}dimethylamine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-dimethylamino-1-propanol and 4-(aminomethyl)-2-methoxyphenol.

    Reaction Conditions: The reaction between 3-dimethylamino-1-propanol and 4-(aminomethyl)-2-methoxyphenol is carried out in the presence of a suitable base, such as sodium hydroxide, under reflux conditions.

    Industrial Production: Industrially, the compound can be produced by optimizing the reaction conditions to achieve high yield and purity.

Chemical Reactions Analysis

{3-[4-(Aminomethyl)-2-methoxyphenoxy]propyl}dimethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles under suitable conditions.

Scientific Research Applications

{3-[4-(Aminomethyl)-2-methoxyphenoxy]propyl}dimethylamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antimalarial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of {3-[4-(Aminomethyl)-2-methoxyphenoxy]propyl}dimethylamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors in biological systems, modulating their activity.

    Pathways: It influences various biochemical pathways, including those involved in cell signaling and metabolism.

Comparison with Similar Compounds

{3-[4-(Aminomethyl)-2-methoxyphenoxy]propyl}dimethylamine can be compared with similar compounds such as:

    4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound has a similar structure but differs in the position and type of substituents on the phenyl ring.

    2-Methoxy-5-((phenylamino)methyl)phenol: Another related compound with different substituents and functional groups.

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

3-[4-(aminomethyl)-2-methoxyphenoxy]-N,N-dimethylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2/c1-15(2)7-4-8-17-12-6-5-11(10-14)9-13(12)16-3/h5-6,9H,4,7-8,10,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPBKPNYPFUQBAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCOC1=C(C=C(C=C1)CN)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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